Benzo[d]isothiazole-7-carbaldehyde
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Overview
Description
Benzo[d]isothiazole-7-carbaldehyde is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with an aldehyde functional group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazoles, including benzo[d]isothiazole-7-carbaldehyde, typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks . One common method is the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another approach involves the use of thioamide or carbon dioxide as raw materials, catalyzed by diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazole-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Benzo[d]isothiazole-7-carboxylic acid.
Reduction: Benzo[d]isothiazole-7-methanol.
Substitution: Various substituted benzo[d]isothiazole derivatives depending on the reagents used.
Scientific Research Applications
Benzo[d]isothiazole-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzo[d]isothiazole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of the sodium glucose co-transporter 2 (SGLT2), which is relevant in the treatment of type 2 diabetes . Additionally, it can modulate the activity of metabotropic glutamate receptors, showing promise in the treatment of neurological disorders such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: The parent compound without the aldehyde functional group.
Benzo[d]isothiazol-3(2H)-one: A related compound with a hydroxyl group at the 3-position.
Thiazole: A simpler heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.
Uniqueness
Benzo[d]isothiazole-7-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.
Properties
CAS No. |
1354746-44-3 |
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Molecular Formula |
C8H5NOS |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
1,2-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-5-7-3-1-2-6-4-9-11-8(6)7/h1-5H |
InChI Key |
BRZBDBOYOIPBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)SN=C2 |
Origin of Product |
United States |
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